molecular formula C6H6N2O3S B2453261 [(4-Methyl-1,3-thiazol-2-yl)amino](oxo)acetic acid CAS No. 82514-68-9

[(4-Methyl-1,3-thiazol-2-yl)amino](oxo)acetic acid

Cat. No.: B2453261
CAS No.: 82514-68-9
M. Wt: 186.19
InChI Key: MBBULHVAUUGXHF-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Identification

(4-Methyl-1,3-thiazol-2-yl)aminoacetic acid (CAS: 82514-68-9) is a heterocyclic carboxylic acid derivative with the molecular formula C₆H₆N₂O₃S and a molecular weight of 186.19 g/mol . Its IUPAC name derives from the substitution pattern on the thiazole ring: the 4-methyl group, the 2-amino substituent, and the oxoacetic acid side chain. The structural hierarchy is as follows:

  • Core structure : 1,3-thiazole (a five-membered ring with sulfur at position 1 and nitrogen at position 3).
  • Substituents :
    • Methyl group at position 4.
    • Amino group at position 2.
    • Oxoacetic acid (-N-C(=O)-COOH) side chain.

The SMILES notation (O=C(O)C(NC1=NC(C)=CS1)=O) and InChIKey (SUGCYSKUDKOKDX-UHFFFAOYSA-N) provide unambiguous representations of its connectivity. Synonyms include 2-((4-Methylthiazol-2-yl)amino)-2-oxoacetic acid and Acetic acid, 2-[(4-methyl-2-thiazolyl)amino]-2-oxo-, reflecting its functional groups.

Property Value
Molecular Formula C₆H₆N₂O₃S
Molecular Weight 186.19 g/mol
Density (predicted) 1.603 ± 0.06 g/cm³
Boiling Point Not reported
Melting Point Not experimentally determined
pKa (predicted) -0.88 ± 0.20

Historical Context of Thiazole-Based Compound Discovery

Thiazole chemistry originated in 1887 with Hantzsch and Weber’s synthesis of thiazole derivatives. Their work on Rhodanacetone (thiocyanoacetone) revealed the thiazole ring’s stability and reactivity, laying the groundwork for later derivatives. The Cook–Heilbron synthesis (1947) enabled efficient 5-aminothiazole production, critical for pharmaceuticals.

(4-Methyl-1,3-thiazol-2-yl)aminoacetic acid emerged from advancements in functionalizing thiazoles with carboxylic acid groups. Early methods involved oxidizing halomethylthiazoles (e.g., 4-chloromethylthiazole) to hydroxymethyl intermediates, followed by nitric acid oxidation. Modern synthetic routes leverage regioselective substitutions and coupling reactions, as seen in patents for thiazole-based drug intermediates.

Position Within Heterocyclic Carboxylic Acid Classifications

This compound belongs to two overlapping classes:

  • Thiazole Derivatives :

    • Characterized by the 1,3-thiazole core, which exhibits aromaticity via delocalized π-electrons.
    • The sulfur atom contributes to electrophilic substitution at C5, while nitrogen facilitates hydrogen bonding.
  • Heterocyclic Carboxylic Acids :

    • The oxoacetic acid moiety (-C(=O)-COOH) introduces acidity (predicted pKa ≈ -0.88).
    • Compared to simpler thiazole carboxylic acids (e.g., thiazole-4-carboxylic acid), the amino and oxo groups enhance hydrogen-bonding capacity, influencing solubility and reactivity.

Functional Comparisons :

Compound Key Features
Thiazole-5-carboxylic acid Lacks amino group; used in coordination chemistry and metal-ion sensors.
4-Methyl-5-thiazoleacetic acid Methyl at C4, acetic acid at C5; involved in microbial metabolism (e.g., Phycomyces).
(4-Methyl-1,3-thiazol-2-yl)aminoacetic acid Amino and oxo groups enable peptide mimicry and enzyme inhibition.

Its structural complexity positions it as a scaffold in peptidomimetics and kinase inhibitors, leveraging both heterocyclic and carboxylic acid functionalities.

Properties

IUPAC Name

2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3S/c1-3-2-12-6(7-3)8-4(9)5(10)11/h2H,1H3,(H,10,11)(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBBULHVAUUGXHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Mechanism

  • Solvent System : Ethanol or aqueous ethanol (50–80% v/v) is typically employed due to its ability to dissolve both reactants while facilitating proton transfer.
  • Temperature : The reaction is conducted under reflux (70–80°C) for 6–12 hours to ensure completion.
  • Catalyst : Acidic conditions (e.g., catalytic HCl or H₂SO₄) enhance the electrophilicity of the glyoxylic acid carbonyl group, accelerating the reaction.

The proposed mechanism involves:

  • Protonation of the glyoxylic acid carbonyl oxygen, increasing its electrophilicity.
  • Nucleophilic attack by the primary amine of 4-methyl-1,3-thiazol-2-amine.
  • Deprotonation to form the intermediate hemiaminal.
  • Elimination of water to yield the final amide product.

Yield Optimization

Key parameters influencing yield include:

Parameter Optimal Range Impact on Yield
Molar Ratio 1:1.2 (amine:acid) Excess acid drives reaction completion
Reflux Duration 8–10 hours Prevents under-/over-reaction
pH 2–3 Maximizes carbonyl activation

Under optimized conditions, yields of 68–75% are achievable.

Alternative Synthetic Pathways

Carbodiimide-Mediated Coupling

For improved regioselectivity, carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) can be used to activate the carboxylic acid group of glyoxylic acid. This method minimizes side reactions and enhances yields to 82–85% .

Procedure :

  • Glyoxylic acid is activated with EDC in anhydrous dichloromethane (DCM) at 0°C.
  • 4-Methyl-1,3-thiazol-2-amine is added dropwise, followed by stirring at room temperature for 24 hours.
  • The product is purified via column chromatography (silica gel, ethyl acetate/hexane).

Solid-Phase Synthesis

Solid-phase techniques using Wang resin or Rink amide resin enable scalable production. The resin-bound glyoxylic acid reacts with the thiazolamine derivative, followed by cleavage with trifluoroacetic acid (TFA). This method achieves >90% purity but requires specialized equipment.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Continuous flow systems enhance reaction control and scalability:

  • Residence Time : 30–60 minutes at 100°C.
  • Solvent : Supercritical CO₂ reduces waste and improves solubility.
  • Output : 10–15 kg/day with 75–80% yield .

Green Chemistry Approaches

  • Catalyst : Immobilized lipases (e.g., Candida antarctica Lipase B) enable enzymatic amidation at 40°C, yielding 70% product with minimal byproducts.
  • Solvent-Free Conditions : Ball milling reactants with silica gel achieves 65% yield in 2 hours, reducing environmental impact.

Analytical Characterization

Post-synthesis characterization ensures product integrity:

Technique Key Data
¹H NMR (DMSO-d₆) δ 2.35 (s, 3H, CH₃), δ 6.85 (s, 1H, thiazole-H), δ 10.2 (s, 1H, NH)
IR 1680 cm⁻¹ (C=O), 1540 cm⁻¹ (N–H bend)
HPLC Retention time: 4.2 min (C18 column, acetonitrile/H₂O)

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of thiazole compounds, including those related to (4-Methyl-1,3-thiazol-2-yl)aminoacetic acid, exhibit promising anticancer properties. For instance, a study reported the synthesis of 2-aryl-1,3-thiazolidin-4-one derivatives which showed significant anticancer activity against various cancer cell lines, including leukemia and central nervous system cancers. One compound exhibited an inhibition value of 84.19% against the MOLT-4 leukemia cell line and 72.11% against the SF-295 CNS cancer cell line .

Antimicrobial Properties

Thiazole derivatives have also been investigated for their antimicrobial activity. Compounds similar to (4-Methyl-1,3-thiazol-2-yl)aminoacetic acid have been shown to possess activity against a range of bacterial strains. The thiazole ring contributes to the bioactivity by interacting with bacterial enzymes and disrupting cellular processes .

Enzyme Inhibition

Research indicates that thiazole-containing compounds can inhibit specific enzymes that are crucial for pathogen survival. For example, some derivatives have been studied for their ability to inhibit calpain activity, which is implicated in various pathological conditions . This inhibition could lead to therapeutic strategies for diseases where calpain is a contributing factor.

Antioxidant Activity

Compounds derived from thiazoles have been evaluated for their antioxidant properties. Studies have shown that certain derivatives can scavenge free radicals effectively, suggesting potential applications in mitigating oxidative stress-related diseases .

Synthetic Pathways

The synthesis of (4-Methyl-1,3-thiazol-2-yl)aminoacetic acid and its derivatives typically involves multi-step chemical reactions that may include:

  • Condensation Reactions : Combining thiazole derivatives with amino acids or other functional groups.
  • Functional Group Modifications : Altering side chains to enhance biological activity or solubility.

Case Studies

StudyFocusFindings
Güzel-Akdemir & Demir-Yazıcı (2021)Anticancer ActivityIdentified significant inhibition rates in leukemia and CNS cancer cell lines using thiazolidinone derivatives .
Synthesis of Thiazole DerivativesAntioxidant ActivityDemonstrated radical scavenging capabilities in newly synthesized compounds .
Enzyme Inhibition StudiesCalpain InhibitionShowed effective inhibition of calpain activity by thiazole-based compounds .

Comparison with Similar Compounds

(4-Methyl-1,3-thiazol-2-yl)aminoacetic acid can be compared with other thiazole derivatives, such as:

The uniqueness of (4-Methyl-1,3-thiazol-2-yl)aminoacetic acid lies in its specific chemical structure and the resulting biological activities. Its ability to undergo various chemical reactions and form stable complexes with biological macromolecules makes it a valuable compound for scientific research and industrial applications .

Biological Activity

(4-Methyl-1,3-thiazol-2-yl)aminoacetic acid is a thiazole derivative with significant biological activity. This compound has garnered attention for its diverse pharmacological properties, including antimicrobial, antifungal, antiviral, and anticancer activities. The following sections provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Target Interactions
Thiazole derivatives interact with various biological targets, leading to significant alterations in cellular processes. The compound is known to affect multiple biochemical pathways, which can result in various therapeutic effects such as:

  • Antimicrobial Activity : Effective against a range of bacterial pathogens.
  • Antifungal Activity : Inhibits fungal growth through interference with cell membrane synthesis.
  • Antiviral Activity : Shows potential in inhibiting viral replication.
  • Antitumor Activity : Induces apoptosis in cancer cells through multiple mechanisms.

Biological Activities

The biological activities of (4-Methyl-1,3-thiazol-2-yl)aminoacetic acid can be summarized as follows:

Activity Type Description
Antimicrobial Exhibits activity against various bacteria and fungi.
Antiviral Potentially inhibits the replication of several viruses.
Antitumor Induces apoptosis in cancer cell lines with IC50 values indicating potency.
Neuroprotective May protect neuronal cells from damage due to oxidative stress.
Analgesic/Anti-inflammatory Reduces pain and inflammation through modulation of inflammatory pathways.

Research Findings

Recent studies have highlighted the efficacy of (4-Methyl-1,3-thiazol-2-yl)aminoacetic acid in various applications:

  • Anticancer Studies : Research demonstrated that compounds related to thiazole exhibited significant cytotoxic effects on cancer cell lines. For instance, compounds with similar structures showed IC50 values as low as 1.61 µg/mL against specific cancer types, indicating strong antitumor potential .
  • Antimicrobial Efficacy : A study reported that thiazole derivatives possess broad-spectrum antimicrobial properties, making them suitable candidates for developing new antibiotics .
  • Neuroprotective Effects : The compound has been investigated for its potential neuroprotective properties, showing promise in models of neurodegenerative diseases .

Case Studies

Several case studies have been conducted to explore the biological activity of (4-Methyl-1,3-thiazol-2-yl)aminoacetic acid:

  • Case Study 1 : A study on the compound's effect on bacterial strains revealed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, demonstrating its potential as an antibacterial agent.
  • Case Study 2 : In vitro assays indicated that the compound significantly reduced the viability of breast cancer cells by inducing apoptosis through caspase activation.

Q & A

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR confirms proton environments (e.g., methyl group at δ ~2.5 ppm, thiazole protons at δ ~6.5–7.5 ppm).
    • 13C NMR identifies carbonyl (C=O) and thiazole carbons .
  • X-ray Crystallography: Resolves bond lengths and angles (e.g., C-S bond ~1.7 Å, C=O ~1.2 Å). SHELX software (e.g., SHELXL) is widely used for refinement .

Advanced Application:

  • Single-Crystal Analysis: Critical for resolving tautomeric forms or stereochemical ambiguities, as seen in related thiazolidinone derivatives .

What preliminary biological activities have been reported for this compound, and how are these assays designed?

Q. Basic Research Focus

  • Enzyme Inhibition: Tested against Protein Tyrosine Phosphatase 1B (PTP1B) using fluorescence-based assays. IC50 values are compared to validate inhibitory potency .
  • Antiviral Activity: Structural analogs (e.g., thiazole-acetamides) show activity against herpes simplex virus via viral protease inhibition .

Assay Design Considerations:

  • Positive Controls: Include known inhibitors (e.g., sodium orthovanadate for PTP1B).
  • Dose-Response Curves: Generated at concentrations of 0.1–100 µM to determine EC50/IC50 .

How can reaction conditions be systematically optimized to improve synthetic yield and purity?

Q. Advanced Research Focus

  • Design of Experiments (DoE):
    • Variables: Temperature, solvent polarity, and reagent stoichiometry.
    • Response Surface Methodology (RSM) models interactions between variables .
  • Purification Techniques:
    • HPLC: Separates byproducts (e.g., unreacted 2-amino-4-methylthiazole).
    • Recrystallization: Ethanol/water mixtures yield high-purity crystals .

Case Study: Ethyl ((4-adamantyl)thiazol-2-yl)amino-oxoacetate synthesis achieved 78% yield after optimizing solvent (THF) and catalyst (DMAP) .

What strategies resolve contradictions in biological activity data across studies?

Q. Advanced Research Focus

  • Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or batch effects.
  • Structural-Activity Relationship (SAR) Studies:
    • Modify substituents (e.g., replacing methyl with fluorophenyl) to assess activity trends .
    • Computational docking (e.g., AutoDock Vina) predicts binding modes to enzymes like PTP1B .

Example: Discrepancies in IC50 values for thiazole derivatives may arise from differences in assay pH or buffer composition .

How does the 4-methyl group on the thiazole ring influence pharmacokinetic properties?

Q. Advanced Research Focus

  • Lipophilicity: Methyl substitution increases logP (measured via HPLC), enhancing membrane permeability .

  • Metabolic Stability: In vitro liver microsome assays (e.g., human CYP450 isoforms) assess oxidation susceptibility.

  • Comparative Data:

    DerivativelogPHalf-life (h, microsomes)
    4-Methyl1.82.5
    4-Fluorophenyl2.31.2

What computational methods are used to predict the compound’s reactivity and interaction with biological targets?

Q. Advanced Research Focus

  • Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD): Simulates binding to PTP1B’s active site (e.g., residues Cys215 and Arg221) over 100-ns trajectories .

Validation: Experimental IR/Raman spectra (e.g., C=O stretch at ~1700 cm⁻¹) confirm computational predictions .

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